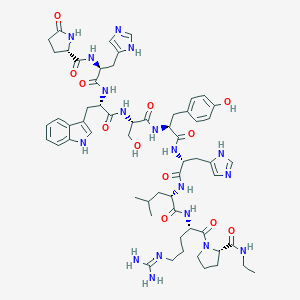
7-Bromo-5-(o-chlorophenyl)-1,3-dimethyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-(o-chlorophenyl)-1,3-dimethyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, also known as flunitrazepam, is a benzodiazepine drug that is widely used in scientific research. It is a potent sedative, hypnotic, and anxiolytic agent that is commonly used to study the mechanisms of action of benzodiazepines and their effects on the central nervous system.
Mechanism of Action
Flunitrazepam acts as a positive allosteric modulator of the GABA-A receptor, increasing the affinity of the receptor for GABA and enhancing the inhibitory effects of GABA on neurotransmitter release. This leads to an overall decrease in neuronal activity, resulting in sedation, hypnotic effects, and anxiolysis.
Biochemical and physiological effects:
Flunitrazepam has a wide range of biochemical and physiological effects, including sedation, hypnotic effects, anxiolysis, anticonvulsant effects, muscle relaxation, and amnesic effects. These effects are mediated by the drug's interactions with GABA-A receptors in the central nervous system.
Advantages and Limitations for Lab Experiments
Flunitrazepam is a valuable tool for studying the pharmacology of benzodiazepines and their effects on the central nervous system. It is a potent and selective benzodiazepine that produces a wide range of effects, making it useful for studying the mechanisms of action of benzodiazepines. However, its use in lab experiments is limited by its potential for abuse and dependence, as well as its sedative and hypnotic effects, which can interfere with experimental procedures.
Future Directions
There are many potential future directions for research on 7-Bromo-5-(o-chlorophenyl)-1,3-dimethyl-1,2-dihydro-3H-1,4-benzodiazepin-2-onem and benzodiazepines more broadly. One area of interest is the development of novel benzodiazepines with more selective pharmacological profiles, which could lead to the development of safer and more effective drugs for the treatment of anxiety, insomnia, and other disorders. Another area of interest is the study of the long-term effects of benzodiazepine use, including the potential for tolerance, dependence, and withdrawal symptoms. Finally, there is a growing interest in the use of benzodiazepines as tools for studying the mechanisms of action of GABA-A receptors and other neurotransmitter systems in the central nervous system.
Synthesis Methods
The synthesis of 7-Bromo-5-(o-chlorophenyl)-1,3-dimethyl-1,2-dihydro-3H-1,4-benzodiazepin-2-onem involves several steps, starting with the reaction of o-chloroaniline with acetic anhydride to yield 2-acetamido-5-chloroaniline. This compound is then reacted with bromine and potassium carbonate to form 7-bromo-5-(o-chlorophenyl)-1,3-dimethyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one.
Scientific Research Applications
Flunitrazepam is widely used in scientific research to study the mechanisms of action of benzodiazepines and their effects on the central nervous system. It is commonly used to study the pharmacology of benzodiazepines, including their interactions with GABA receptors and their effects on neurotransmitter release.
properties
CAS RN |
129178-92-3 |
|---|---|
Product Name |
7-Bromo-5-(o-chlorophenyl)-1,3-dimethyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one |
Molecular Formula |
C17H14BrClN2O |
Molecular Weight |
377.7 g/mol |
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-1,3-dimethyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H14BrClN2O/c1-10-17(22)21(2)15-8-7-11(18)9-13(15)16(20-10)12-5-3-4-6-14(12)19/h3-10H,1-2H3 |
InChI Key |
IFBWQIMNVMDGCK-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl)C |
synonyms |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2H-1,4-benzodiazep in-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)


![Benzo[ghi]perylene-d12](/img/structure/B138407.png)





![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)


![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)
